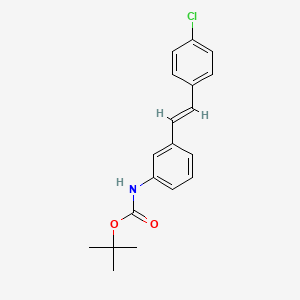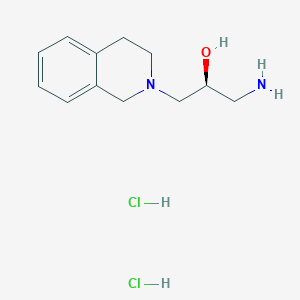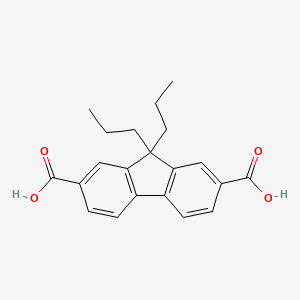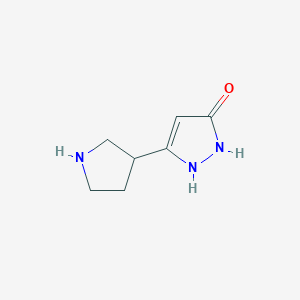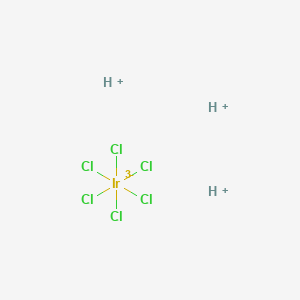![molecular formula C18H16FNO3 B12842061 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione](/img/structure/B12842061.png)
1-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is a complex organic compound that features a biphenyl structure with a fluorine atom at the 2-position and a morpholinoethane-1,2-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of 2-Fluoro-1,1’-biphenyl: This can be achieved through a Suzuki coupling reaction between 2-fluorophenylboronic acid and bromobenzene in the presence of a palladium catalyst.
Introduction of the Morpholino Group: The biphenyl intermediate is then reacted with morpholine under appropriate conditions to introduce the morpholino group.
Formation of the Ethane-1,2-dione Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets. The fluorine atom in the biphenyl ring can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The morpholino group can interact with enzymes or receptors, modulating their activity. The ethane-1,2-dione moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobiphenyl: A simpler analog without the morpholino and ethane-1,2-dione groups.
4-Fluorobiphenyl: Similar structure but with the fluorine atom at the 4-position.
2-Fluoro-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of the morpholinoethane-1,2-dione moiety.
Uniqueness
1-(2-Fluoro-[1,1’-biphenyl]-4-yl)-2-morpholinoethane-1,2-dione is unique due to the combination of the fluorinated biphenyl structure with the morpholino and ethane-1,2-dione groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16FNO3 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
1-(3-fluoro-4-phenylphenyl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C18H16FNO3/c19-16-12-14(6-7-15(16)13-4-2-1-3-5-13)17(21)18(22)20-8-10-23-11-9-20/h1-7,12H,8-11H2 |
InChI Key |
DAPSGRFJWFVKLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


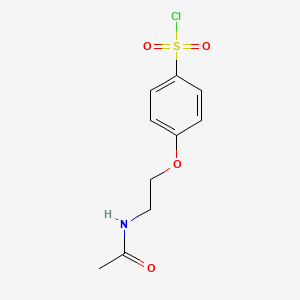
![(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)

![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
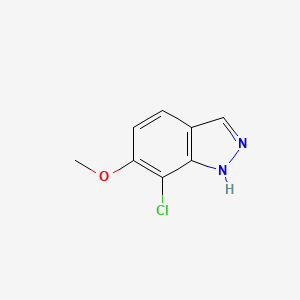
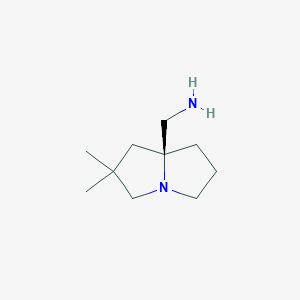

![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
